2-(2-fluorophenyl)-N,N-dimethylacetamide
Description
2-(2-Fluorophenyl)-N,N-dimethylacetamide is an aromatic acetamide derivative characterized by a fluorine substituent at the ortho position of the phenyl ring and two methyl groups on the acetamide nitrogen. The fluorine atom likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, influencing pharmacokinetic properties .
Properties
IUPAC Name |
2-(2-fluorophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYCBMSLTFLKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Structural Variations and Electronic Effects
- Fluorine vs.
- Amino vs. Fluoro Groups: The para-aminophenyl analog (2-(4-aminophenyl)-N,N-dimethylacetamide) exhibits polar NH₂ substituents, contrasting with the electron-withdrawing fluorine in the target compound. This difference may influence solubility and reactivity .
Physicochemical and Pharmacological Properties
Melting Points and Stability
- The ortho-fluorophenyl group may lower melting points compared to diphenyl analogs (e.g., N-(3,4-difluorophenyl)-2,2-diphenylacetamide, m.p. 403–405 K) due to reduced crystallinity .
- Safety data for 2-(4-aminophenyl)-N,N-dimethylacetamide (GHS-compliant handling) suggest similar precautions for the fluorinated variant .
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